4-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide 4-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10113115
InChI: InChI=1S/C17H12BrFN2OS/c18-13-5-3-12(4-6-13)16(22)21-17-20-10-15(23-17)9-11-1-7-14(19)8-2-11/h1-8,10H,9H2,(H,20,21,22)
SMILES: C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F
Molecular Formula: C17H12BrFN2OS
Molecular Weight: 391.3 g/mol

4-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

CAS No.:

Cat. No.: VC10113115

Molecular Formula: C17H12BrFN2OS

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide -

Specification

Molecular Formula C17H12BrFN2OS
Molecular Weight 391.3 g/mol
IUPAC Name 4-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H12BrFN2OS/c18-13-5-3-12(4-6-13)16(22)21-17-20-10-15(23-17)9-11-1-7-14(19)8-2-11/h1-8,10H,9H2,(H,20,21,22)
Standard InChI Key SCYCALPIYQMJES-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F
Canonical SMILES C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide comprises a benzamide core substituted with a bromine atom at the para position, linked via an amide bond to a 5-(4-fluorobenzyl)-substituted thiazole ring. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur atoms, is further functionalized with a 4-fluorobenzyl group at the 5-position. This combination of electron-withdrawing (bromo, fluoro) and aromatic groups confers unique electronic and steric properties to the molecule .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₃BrFN₃OS
Molecular Weight412.27 g/mol
IUPAC Name4-Bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide
CAS Registry NumberNot formally assigned

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of benzamide-thiazole hybrids typically follows multi-step protocols involving cyclization, coupling, and functionalization reactions. A representative pathway involves:

  • Thiazole Ring Formation: Cyclocondensation of α-bromoketones with thioureas or thioamides, as demonstrated in the synthesis of analogous N-(4-(4-bromophenyl)thiazol-2-yl) derivatives . For example, 4-(4-bromophenyl)thiazol-2-amine can be synthesized via iodine-catalyzed cyclization of p-bromoacetophenone and thiourea .

  • Amide Bond Formation: Coupling of the thiazole-2-amine intermediate with 4-bromobenzoyl chloride under Schotten-Baumann conditions . This step often employs chloroacetyl chloride as an activating agent, followed by nucleophilic substitution with aromatic amines .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Thiazole cyclizationp-Bromoacetophenone, thiourea, I₂, reflux65–70%
2Amide coupling4-Bromobenzoyl chloride, Et₃N, DCM, 0°C → RT80–85%

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic aryl groups and polar amide/thiazole functionalities. Predictions based on analogs suggest:

  • Lipophilicity: Calculated logP ≈ 3.2 (indicative of moderate membrane permeability) .

  • Aqueous Solubility: <10 μg/mL in neutral pH, improving slightly under acidic conditions due to protonation of the thiazole nitrogen .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(C=O) ≈ 1670 cm⁻¹ (amide I), ν(N–H) ≈ 3300 cm⁻¹ (amide II), and ν(C–Br) ≈ 650 cm⁻¹ .

  • ¹H NMR: Aromatic protons resonate at δ 7.3–7.8 ppm (benzamide and fluorobenzyl groups), with thiazole C–H at δ 6.9–7.1 ppm .

Biological Activity and Mechanisms

Anticancer Activity

Analogous compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, demonstrated IC₅₀ values of 1.2–4.8 μM against MCF7 breast cancer cells . Molecular docking studies suggest inhibition of tubulin polymerization or kinase signaling pathways as potential mechanisms .

Table 3: Comparative Biological Data for Analogous Compounds

Compound ClassTarget Organism/Cell LineActivity (IC₅₀/MIC)Citation
N-(4-(4-Bromophenyl)thiazol-2-yl)MCF7 (breast cancer)1.2–4.8 μM
4-Aryl-N-(pyrazol-3-yl)benzamidesNDM-1 Klebsiella pneumoniae2–8 μg/mL

Molecular Docking and Structure-Activity Relationships

Target Engagement

Docking simulations of similar benzamide-thiazoles into the active site of E. coli DNA gyrase (PDB: 1KZN) reveal:

  • Halogen Bonding: Bromine forms a 3.1 Å interaction with Val167, stabilizing the inhibitor-enzyme complex .

  • Hydrophobic Contacts: The 4-fluorobenzyl group occupies a hydrophobic pocket near Leu83, enhancing binding affinity .

SAR Insights

  • Electron-Withdrawing Groups: Bromine and fluorine improve antibacterial potency by 4–6-fold compared to non-halogenated analogs .

  • Thiazole Substitution: 5-Benzyl groups enhance metabolic stability, reducing CYP450-mediated oxidation .

Pharmacokinetic and Toxicological Considerations

ADME Profiling

  • Absorption: Moderate oral bioavailability (∼40%) predicted due to balanced logP/logD values .

  • Metabolism: Primary oxidative pathways involve hepatic CYP3A4, yielding des-bromo and hydroxylated metabolites .

Toxicity Risks

  • Cytotoxicity: Selectivity indices (SI) for cancer cells vs. normal fibroblasts range from 8–15, indicating acceptable therapeutic windows .

  • Genotoxicity: Ames tests for analogs show no mutagenicity up to 100 μM .

Applications and Future Directions

Therapeutic Development

The compound’s dual antibacterial and anticancer properties position it as a candidate for:

  • Combination Therapies: Pairing with β-lactam antibiotics to combat NDM-1 resistance .

  • Targeted Oncology: Conjugation with antibody-drug conjugates (ADCs) for selective tumor delivery .

Synthetic Challenges

  • Scale-Up Issues: Low yields in thiazole cyclization steps necessitate flow chemistry optimization .

  • Stereochemical Control: Potential racemization at the amide bond requires chiral HPLC purification .

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